molecular formula C14H12BrNO2 B495740 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide

Cat. No.: B495740
M. Wt: 306.15g/mol
InChI Key: BYVMGYGPULRUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide is an organic compound that features a brominated biphenyl structure with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide typically involves the reaction of 3-bromobiphenyl-4-ol with chloroacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-bromobiphenyl-4-ol is replaced by the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming biphenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Biphenyl derivatives without the bromine atom.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide involves its interaction with specific molecular targets. The brominated biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The acetamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromo-4-biphenylyl)oxy]-N-methylacetamide
  • 2-[(3-Bromo-4-biphenylyl)oxy]-N,N-diethylacetamide
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide is unique due to its specific brominated biphenyl structure combined with an acetamide group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15g/mol

IUPAC Name

2-(2-bromo-4-phenylphenoxy)acetamide

InChI

InChI=1S/C14H12BrNO2/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H2,16,17)

InChI Key

BYVMGYGPULRUJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)N)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)N)Br

Origin of Product

United States

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